Prezatide copper
Description
Systematic Nomenclature and Molecular Formula
This compound is systematically named as copper(2+) (2S)-6-amino-2-[(2S)-2-(2-aminoacetamido)-3-(1H-imidazol-5-yl)propanamido]hexanoate, reflecting its complex molecular architecture and stereochemical configuration. The compound exists under several synonymous designations including CG-copper peptide, Copper tripeptide-1, GHK complex with copper, and GHK copper, each reflecting different nomenclature conventions used across various scientific disciplines. The molecular formula C14H23CuN6O4 encapsulates the essential atomic composition, indicating the presence of fourteen carbon atoms, twenty-three hydrogen atoms, one copper atom, six nitrogen atoms, and four oxygen atoms. This molecular composition yields an average molecular weight of 402.921 daltons, with a monoisotopic mass of 402.107128 daltons.
The Chemical Abstracts Service registry number 89030-95-5 serves as the unique identifier for this compound in chemical databases and regulatory documents. The compound's International Union of Pure and Applied Chemistry key NZWIFMYRRCMYMN-ACMTZBLWSA-M provides an additional layer of molecular identification that facilitates precise chemical database searches and cross-referencing. The structural complexity of this compound is further reflected in its simplified molecular-input line-entry system notation, which captures the intricate bonding patterns and stereochemical relationships within the molecule.
Crystallographic Analysis of Copper Coordination Geometry
Extensive crystallographic investigations have revealed that this compound adopts a distinctive square-pyramidal coordination geometry around the central copper(II) ion. The molecular structure determination through X-ray crystallography has provided detailed insights into the precise spatial arrangement of coordinating atoms and the overall three-dimensional architecture of the complex. In the fundamental coordination sphere, the copper(II) ion is coordinated by the nitrogen atom from the imidazole side chain of the histidine residue, another nitrogen atom from the alpha-amino group of glycine, and the deprotonated amide nitrogen of the glycine-histidine peptide bond.
The crystallographic data indicates that the fourth equatorial position in the coordination sphere is occupied by an oxygen atom from the carboxyl group of the lysine residue from a neighboring complex molecule. Additionally, another carboxyl group from lysine in an adjacent complex provides the apical oxygen atom, completing the square-pyramidal configuration around the copper center. This coordination arrangement results in a high stability constant of log10 = 16.44, which significantly exceeds that of simpler copper-peptide complexes such as the GH copper complex with a stability constant of log10 = 8.68.
Recent crystallographic studies utilizing the GHK tag for macromolecular crystallography have demonstrated that various residues from symmetry molecules can complete the copper(II) coordination sphere. These investigations have shown that histidine, aspartate, and histidine-proline residues from neighboring molecules can participate in completing the square-pyramidal coordination geometry. The structural analysis has revealed that the copper coordination promotes crystallization behavior, facilitating the formation of well-ordered crystal lattices suitable for high-resolution diffraction studies.
Spectroscopic Characterization (UV-Vis, EPR, NMR)
The spectroscopic characterization of this compound employs multiple complementary techniques that collectively provide comprehensive insights into its electronic structure, coordination environment, and dynamic behavior in solution. Ultraviolet-visible spectroscopy reveals characteristic absorption features that are diagnostic of the copper-peptide coordination. The complex exhibits a distinctive blue coloration in solution, with a prominent absorption peak occurring in the range of 610-630 nanometers, which corresponds to d-d electronic transitions characteristic of copper(II) complexes in square-pyramidal coordination geometries.
Additionally, ligand-to-metal charge transfer bands are observed at 246 nanometers, providing further confirmation of the copper-peptide coordination and electronic structure. The spectroscopic data demonstrates that copper-free prezatide peptide exhibits no discernible ultraviolet-visible absorption features, highlighting the crucial role of copper coordination in generating the characteristic optical properties. Upon copper addition, the development of the characteristic absorption bands occurs progressively until a 1:1 stoichiometric ratio is achieved, indicating saturation of the copper-peptide complex formation.
Electron paramagnetic resonance spectroscopy provides detailed information about the copper coordination environment and electronic structure. The EPR spectra of this compound complexes exhibit characteristic features of mononuclear square-planar copper(II) complexes with g-values of approximately 2.18 (g-parallel) and 2.05 (g-perpendicular). The hyperfine coupling constant A-parallel of approximately 220 × 10^-4 cm^-1 is consistent with four-nitrogen coordination around the copper center. Room temperature EPR measurements have revealed the presence of motionally-averaged species, with clear isosbestic points confirming the existence of distinct coordination environments.
Nuclear magnetic resonance spectroscopy investigations have provided insights into the solution dynamics and structural characteristics of the this compound complex. The paramagnetic nature of copper(II) results in significant line broadening effects for protons in close proximity to the metal center, which can be utilized to map the coordination sphere and monitor complex formation. NMR studies have also facilitated investigations of the reduction behavior of this compound in the presence of biological reductants such as glutathione.
| Spectroscopic Technique | Key Observations | Diagnostic Features |
|---|---|---|
| UV-Vis Spectroscopy | Absorption peak at 610-630 nm | d-d transitions, blue coloration |
| UV-Vis Spectroscopy | Ligand-to-metal charge transfer at 246 nm | Copper-peptide coordination |
| EPR Spectroscopy | g-parallel = 2.18, g-perpendicular = 2.05 | Square-planar geometry |
| EPR Spectroscopy | A-parallel = 220 × 10^-4 cm^-1 | Four-nitrogen coordination |
| NMR Spectroscopy | Paramagnetic line broadening | Proximity to copper center |
Comparative Analysis of Free vs. Copper-Complexed Tripeptide Conformations
The structural comparison between free prezatide peptide and its copper-complexed form reveals significant conformational differences that are directly attributable to metal coordination effects. In the absence of copper, the tripeptide glycyl-histidyl-lysine exists in a relatively flexible conformation with multiple accessible conformational states due to rotational freedom around the peptide bonds. The free peptide exhibits typical characteristics of small bioactive peptides, including pH-dependent protonation states and conformational flexibility that allows for various spatial arrangements of the constituent amino acid residues.
Upon copper coordination, the peptide undergoes substantial conformational restriction and reorganization to accommodate the preferred coordination geometry of the copper(II) ion. The coordination process involves deprotonation of specific amide nitrogens, particularly the glycine-histidine peptide bond, which fundamentally alters the electronic distribution and spatial arrangement of the peptide backbone. This metal-induced conformational constraint results in a more rigid molecular structure with significantly reduced conformational flexibility compared to the free peptide state.
The copper coordination also influences the overall molecular geometry and intermolecular interactions. In the complexed form, the peptide adopts a configuration that optimizes the coordination bonds while maintaining favorable interactions between neighboring complex molecules. This structural organization facilitates the formation of binary and ternary complexes under physiological conditions, potentially involving additional ligands such as histidine or albumin-binding regions.
The thermal stability and solution behavior of the copper-complexed form differ markedly from those of the free peptide. The metal coordination provides additional stabilization through coordinate covalent bonding, resulting in enhanced resistance to proteolytic degradation and improved solution stability across a broader pH range. However, the complex exhibits pH-dependent dissociation behavior, with stability decreasing significantly below pH 4 or above pH 9, conditions under which copper release can occur.
| Property | Free Prezatide Peptide | Copper-Complexed Prezatide |
|---|---|---|
| Conformational Flexibility | High, multiple accessible states | Restricted, rigid coordination geometry |
| Electronic Structure | Neutral amino acid residues | Deprotonated amide nitrogens |
| Intermolecular Interactions | Weak hydrogen bonding | Coordinate covalent bonding |
| pH Stability Range | Limited by amino acid pKa values | Stable pH 4-9, dissociates outside range |
| Spectroscopic Properties | No distinctive UV-Vis features | Characteristic d-d transitions at 610-630 nm |
| Thermal Stability | Moderate peptide stability | Enhanced stability through metal coordination |
Properties
IUPAC Name |
copper;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIFMYRRCMYMN-ACMTZBLWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23CuN6O4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237492 | |
| Record name | Prezatide copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89030-95-5 | |
| Record name | Prezatide copper | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089030955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prezatide copper | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14683 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prezatide copper | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The synthesis involves the direct reaction of acetic acid with copper oxide (CuO) or copper hydroxide (Cu(OH)₂) under controlled conditions:
This exothermic reaction proceeds at 50–150°C, with optimal yields achieved at 100°C.
Table 1: Industrial-Scale Copper Acetate Synthesis Parameters
| Parameter | Specification |
|---|---|
| Reactants | Acetic acid, CuO/Cu(OH)₂, mother liquor |
| Acetic acid concentration | 50–99% (regulated via dilution) |
| Temperature range | 50–150°C |
| Reaction time | 3–5 hours |
| Yield per batch | 1,150 kg copper acetate |
| Mother liquor reuse | 500 kg reused per batch |
| Purity | ≥99% |
Key advantages of this method include minimal side reactions, reduced acetic acid volatility, and a closed-loop system for mother liquor recycling, which lowers production costs by ~40% compared to traditional methods.
GHK-Cu Complexation: Peptide-Chelation Process
The tripeptide GHK is combined with copper acetate in aqueous media to form this compound. While proprietary details are scarce, published protocols highlight critical parameters for optimal chelation.
Chelation Protocol
-
Solution preparation :
-
Reaction conditions :
-
Purification :
Table 2: GHK-Cu Complexation Efficiency
| Parameter | Value |
|---|---|
| GHK solubility | 50 mg/mL (H₂O, pH 7.0) |
| Cu(II) binding constant (log K) | 10.2 ± 0.3 |
| Optimal pH | 7.0–7.4 |
| Final product purity | ≥95% (HPLC) |
Stabilization and Formulation
This compound’s instability in aqueous solutions necessitates stabilization strategies:
-
Heparin binding : GHK’s affinity for heparin (Kd ≈ 10⁻⁶ M) is exploited in gel formulations to localize the complex at wound sites.
-
Antioxidant additives : 0.1% (w/v) ascorbic acid prevents Cu²⁺ reduction to Cu⁺, which can generate reactive oxygen species.
Analytical Characterization
Quality control protocols ensure batch consistency:
Chemical Reactions Analysis
Types of Reactions
Prezatide copper undergoes various chemical reactions, including:
Reduction: The copper ion in this compound can also be reduced from its +2 to +1 oxidation state.
Substitution: This compound can participate in substitution reactions where the copper ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as ascorbic acid and sodium borohydride are commonly used.
Substitution: Substitution reactions typically occur in the presence of competing metal ions such as zinc or iron.
Major Products Formed
Scientific Research Applications
Prezatide copper has a wide range of scientific research applications:
Mechanism of Action
Prezatide copper exerts its effects through several mechanisms:
Collagen Synthesis: It increases the synthesis and deposition of type I collagen and glycosaminoglycan.
Matrix Metalloproteinase Modulation: This compound increases the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, playing a role in tissue remodeling.
Antioxidant Activity: The compound supplies copper for superoxide dismutase, an enzyme that reduces oxidative stress.
Anti-inflammatory Effects: This compound blocks the release of iron during injury, reducing inflammation.
Angiogenesis: It increases angiogenesis at injury sites, promoting wound healing.
Comparison with Similar Compounds
Palmitoyl Tripeptide-1
Analysis : Palmitoyl Tripeptide-1 lacks copper but incorporates a lipid moiety for enhanced skin penetration. While Prezatide targets copper-dependent pathways, Palmitoyl Tripeptide-1 directly stimulates collagen via growth factor mimicry . Both improve skin quality, but Prezatide offers additional antioxidant and anti-inflammatory benefits .
Palmitoyl Pentapeptide-4 (Matrixyl®)
Analysis : Palmitoyl Pentapeptide-4 is a longer peptide chain without metal coordination. It primarily stimulates extracellular matrix proteins, whereas Prezatide leverages copper’s enzymatic roles for structural protein cross-linking .
Other Metal-Peptide Complexes
- Zinc-L-Carnosine: A zinc-bound dipeptide used for gastrointestinal repair. Unlike Prezatide, it lacks direct collagen-stimulating effects but shares anti-inflammatory properties .
- Iron-Peptide Complexes : Often employed in anemia treatment; iron’s redox activity contrasts with copper’s role in antioxidant defense .

Research and Development Challenges
- Contradictory Clinical Outcomes : Prezatide showed promise in diabetic wound models but was discontinued for diabetic foot ulcer trials due to inconsistent efficacy .
- Stability Limitations : Prezatide requires stringent storage conditions (-20°C) to prevent degradation, whereas palmitoylated peptides exhibit better shelf stability .
Biological Activity
Prezatide copper, also known as GHK-Cu, is a tripeptide composed of glycine, histidine, and lysine that forms a complex with copper ions. This compound has garnered attention for its diverse biological activities, particularly in dermatology and wound healing. The following sections detail its biological mechanisms, applications, and relevant research findings.
This compound exhibits several mechanisms that contribute to its biological activity:
- Collagen Synthesis : It enhances the synthesis and deposition of type I collagen and glycosaminoglycan, crucial components for skin integrity and elasticity .
- Angiogenesis : The compound promotes angiogenesis by activating growth factors such as vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β), facilitating nutrient and oxygen supply to tissues .
- Antioxidant Activity : this compound is believed to provide copper for superoxide dismutase, an enzyme that protects cells from oxidative damage .
- Inflammation Modulation : It inhibits pro-inflammatory cytokines, thereby reducing inflammation and fostering a conducive environment for tissue repair .
Biological Effects
The biological effects of this compound have been extensively studied, particularly in the context of skin health and wound healing. Key findings include:
- Skin Elasticity and Firmness : Clinical studies have reported improvements in skin elasticity, density, and firmness after topical application of GHK-Cu .
- Wound Healing : Research indicates that GHK-Cu accelerates the healing process in various types of wounds by enhancing keratinocyte proliferation and modulating extracellular matrix production .
- Anti-Aging Properties : The compound has shown efficacy in reducing fine lines and wrinkles, as well as improving overall skin appearance by increasing collagen production .
Research Findings
A summary of significant research findings related to the biological activity of this compound is presented in the table below.
| Study Reference | Findings | Application |
|---|---|---|
| Krüger et al. (2018) | Improved collagen production in 70% of women treated with GHK-Cu compared to 50% with vitamin C | Topical application for skin rejuvenation |
| PMC6073405 (2018) | GHK-Cu protected lung tissue from acute lung injury by increasing SOD activity | Potential therapeutic for respiratory conditions |
| DrugBank (2022) | Demonstrated anti-inflammatory properties by blocking iron release during injury | Wound healing applications |
| ChemicalBook (2024) | Promotes synthesis of extracellular matrix components like collagen and elastin | Dermatological applications |
Case Studies
- Topical Application in Aging Skin : A pilot study demonstrated that participants applying GHK-Cu cream twice daily for 12 weeks experienced significant improvements in skin hydration, thickness, and elasticity compared to control groups using standard treatments .
- Wound Healing in Venous Ulcers : A randomized controlled trial highlighted the efficacy of this compound in accelerating healing rates in patients with venous leg ulcers. The study found that treatment with GHK-Cu significantly reduced healing time compared to placebo .
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing and characterizing Prezatide Copper?
- Methodology : Utilize high-performance liquid chromatography (HPLC) for purity assessment and X-ray crystallography for structural validation. Pilot studies should test solvent systems (e.g., aqueous vs. organic) and temperature gradients to optimize yield. Include controls with metal-free analogs to distinguish this compound-specific properties .
Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity?
- Methodology : Adopt cell-based assays (e.g., enzyme-linked immunosorbent assays) with dose-response curves. Validate results using statistical models (e.g., ANOVA) to compare efficacy against placebo or comparator compounds. Ensure replication across multiple cell lines to address biological variability .
Q. What spectroscopic techniques are most reliable for analyzing this compound’s stability under physiological conditions?
- Methodology : Combine UV-Vis spectroscopy for real-time degradation monitoring and nuclear magnetic resonance (NMR) to track structural changes. Use accelerated stability testing (e.g., elevated temperatures) to model long-term stability, referencing ICH guidelines for pharmaceutical compounds .
Advanced Research Questions
Q. How do contradictions arise between in vitro and in vivo efficacy data for this compound, and how can they be resolved?
- Methodology : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability or metabolic clearance disparities. Use animal models with tissue-specific biomarkers to validate mechanisms. Cross-reference in vitro data with proteomic profiles to identify confounding factors (e.g., protein binding) .
Q. What strategies mitigate this compound’s solubility limitations in experimental models?
- Methodology : Explore co-solvent systems (e.g., cyclodextrins) or nanoformulation techniques. Characterize solubility-enhancing effects using dynamic light scattering (DLS) and in vitro permeability assays (e.g., Caco-2 cells). Compare outcomes with unmodified this compound to quantify improvements .
Q. How can researchers apply the PICOT framework to design clinical trials for this compound?
- Methodology :
- P (Population): Define patient subgroups (e.g., age, comorbidities).
- I (Intervention): Standardize dosing regimens and administration routes.
- C (Comparison): Use active comparators (e.g., existing therapeutics) or placebos.
- O (Outcome): Select primary endpoints (e.g., biomarker reduction) and secondary endpoints (e.g., safety).
- T (Time): Specify trial duration and follow-up periods.
- Validate feasibility via pilot studies and systematic reviews of analogous trials .
Q. What computational models are effective for predicting this compound’s molecular interactions?
- Methodology : Employ molecular docking simulations (e.g., AutoDock Vina) to identify binding affinities with target proteins. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-disciplinary collaboration with bioinformatics teams is recommended for model refinement .
Data Analysis and Interpretation
Q. How should researchers address conflicting results in this compound’s mechanism of action studies?
- Methodology : Apply triangulation by combining multiple methods (e.g., CRISPR knockouts, RNA sequencing). Use meta-analysis to aggregate data from independent studies, adjusting for heterogeneity via random-effects models. Publish negative results to reduce publication bias .
Q. What ethical considerations are critical when designing this compound trials involving vulnerable populations?
- Methodology : Follow CONSORT guidelines for informed consent and data transparency. Establish independent ethics review boards to assess risk-benefit ratios. Include post-trial access plans for participants in low-resource settings .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

